molecular formula C13H11Br B8772834 4'-Bromo-2-methyl-1,1'-biphenyl CAS No. 106475-19-8

4'-Bromo-2-methyl-1,1'-biphenyl

Cat. No.: B8772834
CAS No.: 106475-19-8
M. Wt: 247.13 g/mol
InChI Key: WXRCHIFZEUELKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Bromo-2-methyl-1,1’-biphenyl is an organic compound with the molecular formula C13H10Br It is a derivative of biphenyl, where a bromine atom is substituted at the 4’ position and a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Bromo-2-methyl-1,1’-biphenyl can be synthesized through several methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-methyl-1,1’-biphenyl-4-boronic acid with a brominating agent in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is known for its high yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 4’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Major Products Formed

    Substitution: Products include various substituted biphenyls depending on the nucleophile used.

    Oxidation: Products include 4’-bromo-2-methylbenzoic acid or 4’-bromo-2-methylbenzaldehyde.

    Reduction: Products include 2-methyl-1

Properties

CAS No.

106475-19-8

Molecular Formula

C13H11Br

Molecular Weight

247.13 g/mol

IUPAC Name

1-bromo-4-(2-methylphenyl)benzene

InChI

InChI=1S/C13H11Br/c1-10-4-2-3-5-13(10)11-6-8-12(14)9-7-11/h2-9H,1H3

InChI Key

WXRCHIFZEUELKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol, 2.0M in diethyl ether) was evaporated in situ at room temperature. The syrupy residue was redissolved in 50 mL of THF and cooled to -20° C. under argon. To this solution was added a solution of 6.84 g (50.0 mmol) of thricefused zinc chloride. The resulting thick white slurry was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 11.32 g (40.0 mmol) of 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF was added over the course of thirty minutes. After an additional 20 minutes, the cooling bath was removed, the reaction stirred at room temperature for 2 hours and then quenched with 100 mL of 1M hydrochloric acid. The mixture was extracted twice with hexanes, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSO4) and evaporated. The crude product (11.3 g) was purified by distillation (bp 93°-95° C. at 0.5 Torr) to give 8.06 g (82%) of title compound as a colorless oil.
Name
(2-methylphenyl)magnesium bromide
Quantity
21 mL
Type
reactant
Reaction Step One
Quantity
11.32 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
catalyst
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6.84 g
Type
catalyst
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

A stirred solution of 21.0 mL of (2-methylphenyl)magnesium bromide (42.0 mmol, 2.0M in diethyl ether) was evaporated in situ at room temperature. The syrupy residue was redissolved in 50 mL of THF and cooled to -20° C. under argon. To this solution was added a solution of 6.84 g (50.0 mmol) of thrice-fused zinc chloride in 50 mL of tetrahydrofuran (THF). The resulting thick white slurry was warmed to room temperature and stirred for 1 hour. After cooling to -78° C., a solution of 11.32 g (40.0 mmol) 1-bromo-4-iodobenzene and 500 mg (0.4 mmol) of tetrakis(triphenylphosphine)palladium in 50 mL of THF was added over the course of thirty minutes. After an additional 20 minutes, the cooling bath was removed, the reaction stirred at room temperature for 2 hours and then quenched with 100 mL of 1M hydrochloric acid. The mixture was extracted twice with hexanes, the extracts combined, washed once with saturated sodium bicarbonate solution and once with 10% sodium thiosulfate. The organic extract was dried (MgSo4) and evaporated. The crude product (11.3 g) was purified by distillation (bp 93°-95° C. at 0.5 Torr) to give 8.06 g (82%) of title compound as a colorless oil.
Name
(2-methylphenyl)magnesium bromide
Quantity
21 mL
Type
reactant
Reaction Step One
[Compound]
Name
fused zinc chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
11.32 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.